4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAOUPJCAYAKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline, a compound characterized by its unique trifluoromethyl and pyridine functionalities, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by data tables and relevant case studies.
- Molecular Formula : C12H9F3N2S
- Molecular Weight : 270.28 g/mol
- CAS Number : 1019391-05-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits significant activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Escherichia coli | 31.25 μM |
| Pseudomonas aeruginosa | 62.5 μM |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, similar to other known antimicrobial agents .
Antitumor Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 10.0 |
| HCT116 (Colon) | 12.5 |
| HT29 (Colon) | 15.0 |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, although further mechanistic studies are needed to elucidate the exact pathways involved .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting α-amylase and urease enzymes, which are critical in carbohydrate metabolism and urea hydrolysis, respectively.
| Enzyme | Inhibition (%) at 100 μM |
|---|---|
| α-Amylase | 75% |
| Urease | 68% |
These results indicate that the compound could be a lead for developing new inhibitors for metabolic disorders .
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study demonstrated that the compound effectively disrupted biofilms formed by Staphylococcus aureus, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 31.108 μg/mL. This suggests its potential utility in treating chronic infections where biofilm formation is prevalent .
- Cytotoxicity in Cancer Treatment : In a comparative study with other known chemotherapeutics, this compound outperformed some conventional agents in terms of lower IC50 values across multiple cancer cell lines, indicating its potential as a novel anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiol and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of 4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline have been tested for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Case Study : A study published in MDPI highlighted that similar compounds showed MIC values as low as 0.25 μg/mL against MRSA, indicating their potential as potent antibacterial agents .
Antifungal Properties
The compound's structure allows for interactions with fungal cell membranes, making it a candidate for antifungal drug development.
- Data Table: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 0.01 | |
| Triazole Derivative | Aspergillus niger | 0.05 | |
| Sulfonamide-Triazole Hybrid | Fusarium oxysporum | 0.02 |
Cancer Research
The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them suitable for cancer treatment research.
- Case Study : A recent study indicated that triazole derivatives with similar structures exhibited significant cytotoxicity against cancer cell lines such as MKN-45 and H460, with IC50 values lower than conventional chemotherapeutics like sorafenib .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic devices.
- Data Table: Electronic Properties of Related Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s key differentiators include:
- Trifluoromethylpyridine Core : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity compared to analogs with methoxy or methyl substituents .
- Sulfanyl Linkage : Unlike sulfonyl or sulfonamide groups in analogs (e.g., and ), the thioether group offers reduced polarity and greater chemical versatility for further derivatization .
- Aniline Moiety: The para-aminophenyl group provides a site for electrophilic substitution or coupling reactions, distinguishing it from aldehyde or piperidine-containing analogs .
Physical and Chemical Properties
A comparative analysis of molecular parameters is summarized below:
Key Observations :
- The trifluoromethylpyridine-benzaldehyde analog () exhibits a higher melting point (91–93°C), likely due to crystallinity from the aldehyde group .
- Methylsulfanyl and sulfonyl analogs (–5) have higher molecular weights, but their solubility and reactivity differ significantly due to sulfur oxidation states .
Preparation Methods
Copper-Catalyzed C–S Coupling
One common approach involves copper-catalyzed coupling of 5-(trifluoromethyl)-2-halopyridine with 4-aminothiophenol or related thiol derivatives to form the sulfanyl linkage.
-
- 5-(Trifluoromethyl)-2-bromopyridine or 2-chloropyridine derivative
- 4-aminothiophenol or 4-aminothiophenolate salt
- Copper(I) iodide (CuI) as catalyst
- Ligands such as 8-hydroxyquinoline, cyclohexanediamine, or N,N′-dimethylethylenediamine to stabilize Cu catalyst
- Base: alkaline metal hydroxides (NaOH, KOH, or LiOH), with NaOH preferred for solubility and reactivity
- Water-absorbing agents (anhydrous salts like CaO) to remove water formed during reaction and prevent hydrolysis
- Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)
- Inert atmosphere (nitrogen) to avoid oxidation
- Heating at 90–125 °C, typically around 120 °C, for 19–72 hours (optimal ~64 hours)
-
- Oxidative addition of halopyridine to Cu(I)
- Transmetalation with thiolate anion
- Reductive elimination forming the C–S bond
Palladium-Catalyzed C–N and C–S Cross-Coupling
Palladium-catalyzed cross-coupling reactions are widely used for constructing C–N and C–S bonds in aniline derivatives, including heteroaryl thioethers.
-
- Halogenated trifluoromethyl-pyridine derivatives
- 4-aminothiophenol or aniline derivatives
- Pd catalysts with ligands tailored for C–S bond formation (e.g., Buchwald-type ligands)
- Bases such as LiOtBu or K3PO4
- Solvent mixtures including water and 1,4-dioxane to improve yields
- Mild to moderate heating (temperature varies depending on catalyst system)
-
- High regioselectivity and functional group tolerance
- Ability to perform tandem or one-pot reactions incorporating multiple coupling steps
- Scalability for pharmaceutical intermediates
Metallaphotoredox Catalysis for Trifluoromethylated Anilines
Recent advances include the use of metallaphotoredox catalysis combining nickel and iridium catalysts to achieve multicomponent coupling reactions that introduce trifluoromethyl groups and amination simultaneously.
-
- Uses 3,3,3-trifluoropropene as a trifluoromethyl source
- Incorporates nitroarenes and tertiary alkylamines in a four-component coupling
- Enables chemo- and regioselective formation of trifluoromethylated anilines
- Photoredox catalysis under visible light irradiation
- Mild reaction conditions with high yields (up to 76%)
Comparative Data Table of Preparation Methods
Research Findings and Notes
Water Removal: Essential in copper-catalyzed methods to prevent product decomposition; achieved by adding anhydrous salts such as CaO.
Catalyst Selection: CuI with appropriate ligands accelerates the reaction compared to prior art using K2CO3 bases. Pd catalysts enable broader substrate scope and tandem reactions.
Reaction Monitoring: HPLC is used to monitor the consumption of halogenated pyridine and formation of the target compound.
Functional Group Tolerance: The metallaphotoredox method tolerates various substituents on nitroarenes, allowing for diverse trifluoromethylated aniline derivatives.
Synthetic Utility: The compound serves as an intermediate in pharmaceutical synthesis, including kinase inhibitors and other biologically active molecules.
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of 4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline?
To confirm structural integrity, researchers should employ a combination of <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR spectroscopy . The trifluoromethyl (-CF3) group exhibits distinct <sup>19</sup>F NMR signals between -60 to -70 ppm, while the sulfanyl (-S-) linker can be identified via characteristic S-H stretching vibrations (~2550 cm<sup>-1</sup>) in IR. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (C12H8F3N2S: theoretical 285.04 g/mol). For purity assessment, HPLC with UV detection at 254 nm is recommended .
Q. What are the primary synthetic routes for this compound?
A common method involves nucleophilic aromatic substitution (SNAr) between 2-chloro-5-(trifluoromethyl)pyridine and 4-aminothiophenol under basic conditions (e.g., K2CO3 in DMF at 80°C). Alternative routes include Ullmann coupling using copper catalysts to attach the pyridinyl-sulfanyl group to the aniline core. Yields typically range from 60–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrophilic centers and frontier molecular orbitals. The pyridinyl ring’s electron-withdrawing -CF3 group increases electrophilicity at the 2-position, making it susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model to optimize reaction conditions. Such studies guide experimental design for functionalizing the core structure .
Q. What strategies resolve contradictions in biological activity data for sulfanyl-containing aniline derivatives?
Contradictions often arise from assay variability (e.g., cell line differences, metabolite interference). To address this:
- Standardize assays using isotopic labeling (e.g., <sup>14</sup>C-tagged compounds) to track metabolic pathways.
- Perform structure-activity relationship (SAR) studies with analogs (e.g., replacing -CF3 with -Cl or -OCH3) to isolate pharmacophoric groups.
- Use cryo-EM or X-ray crystallography to study target binding modes, as seen in pesticide-related analogs like fluazifop-butyl .
Q. How can researchers optimize the synthesis of this compound derivatives for pharmaceutical applications?
Key optimization steps include:
- Catalyst screening : Palladium/copper systems for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups).
- Solvent selection : DMSO enhances solubility of polar intermediates, while toluene minimizes side reactions in SNAr.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 120°C, 150 W) with comparable yields (~70%) .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
Impurities like unreacted 4-aminothiophenol or oxidation byproducts (e.g., sulfoxides) require advanced techniques:
- LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM).
- GC-FID : Monitors volatile byproducts (e.g., chlorinated pyridines).
- X-ray photoelectron spectroscopy (XPS) : Identifies surface contaminants in crystalline products .
Q. How does the sulfanyl linker influence the compound’s stability under oxidative conditions?
The sulfanyl group (-S-) is prone to oxidation, forming sulfoxides or sulfones. Stability studies using accelerated oxidation (H2O2/Fe<sup>2+</sup>) show a half-life of 8–12 hours at pH 7.4. Adding antioxidants (e.g., BHT) or replacing -S- with -SO2- in derivatives improves stability, as demonstrated in structurally similar anilines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
